An In-Depth Technical Guide to Isobutyltrimethoxysilane: Structure, Properties, and Applications
An In-Depth Technical Guide to Isobutyltrimethoxysilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyltrimethoxysilane (IBTMS) is a versatile organosilicon compound with significant applications across various scientific and industrial fields, including materials science and surface modification. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use as a surface modifying agent are presented, alongside visualizations of its reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Isobutyltrimethoxysilane is characterized by an isobutyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] This structure imparts a dual reactivity, with the methoxy groups being hydrolyzable and the isobutyl group providing organic character.
Table 1: Chemical Identification of Isobutyltrimethoxysilane
| Identifier | Value |
| IUPAC Name | trimethoxy(2-methylpropyl)silane[2] |
| CAS Number | 18395-30-7[2] |
| Molecular Formula | C₇H₁₈O₃Si[2] |
| Molecular Weight | 178.30 g/mol [2] |
| SMILES | CC(C)C--INVALID-LINK--(OC)OC[2] |
| InChI | InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3[2] |
| Synonyms | Trimethoxy(2-methylpropyl)silane, Isobutyl(trimethoxy)silane, Silane (B1218182), trimethoxy(2-methylpropyl)- |
Physicochemical Properties
The physical and chemical properties of isobutyltrimethoxysilane are crucial for its handling, storage, and application. It is a colorless liquid with a mild odor.[1]
Table 2: Physicochemical Properties of Isobutyltrimethoxysilane
| Property | Value |
| Appearance | Colorless to clear liquid |
| Boiling Point | 154 °C |
| Density | 0.93 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.396 |
| Flash Point | 27 °C (80.6 °F) - closed cup |
| Vapor Pressure | 4.17 mmHg at 25 °C |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water.[1] |
| Stability | Moisture sensitive; reacts with water. |
Synthesis of Isobutyltrimethoxysilane
The synthesis of isobutyltrimethoxysilane can be achieved through various methods, with hydrosilylation being a prominent route. This process involves the addition of a silicon-hydride bond across an unsaturated bond, typically catalyzed by a transition metal complex.
Synthesis via Hydrosilylation of Isobutylene (B52900)
A common method for synthesizing isobutyltrimethoxysilane is the hydrosilylation of isobutylene with trimethoxysilane (B1233946) in the presence of a platinum-based catalyst.
Experimental Protocol: Synthesis of Isobutyltrimethoxysilane
Materials:
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Trimethoxysilane
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Isobutylene (liquefied or as a gas)
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Speier's catalyst (chloroplatinic acid solution in isopropanol)
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Anhydrous toluene (B28343) (solvent)
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Reaction vessel (pressure-rated autoclave)
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Stirring mechanism
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Temperature and pressure monitoring equipment
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Distillation apparatus
Procedure:
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Reactor Setup: A clean, dry, and inert gas-purged pressure reactor is charged with anhydrous toluene and Speier's catalyst (typically in the ppm range relative to the silane).
-
Reactant Addition: The reactor is cooled, and a pre-determined amount of trimethoxysilane is added. Subsequently, liquefied isobutylene is carefully introduced into the sealed reactor. The molar ratio of isobutylene to trimethoxysilane is typically kept in slight excess of 1:1 to ensure complete conversion of the silane.
-
Reaction Conditions: The reactor is sealed, and the mixture is heated to the desired reaction temperature, generally between 60-120°C. The reaction progress is monitored by observing the pressure drop within the reactor. The reaction is highly exothermic and requires careful temperature control.
-
Work-up and Purification: Once the reaction is complete (indicated by a stable pressure), the reactor is cooled to room temperature, and any excess isobutylene is safely vented. The crude product is then purified by fractional distillation under reduced pressure to isolate the isobutyltrimethoxysilane from the solvent and any high-boiling byproducts.
Chemical Reactivity: Hydrolysis and Condensation
The utility of isobutyltrimethoxysilane as a coupling agent and for surface modification stems from the reactivity of its methoxy groups. These groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). The silanol groups can then condense with hydroxyl groups on a substrate surface or with other silanol groups to form stable siloxane bonds (-Si-O-Si-).[3]
Applications
Isobutyltrimethoxysilane is utilized in a variety of applications, primarily as a coupling agent and for surface modification.[1]
Table 3: Applications of Isobutyltrimethoxysilane
| Application | Description |
| Coupling Agent | Promotes adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers) and organic polymer matrices in composites.[1] |
| Surface Modification | Renders surfaces hydrophobic, improving water repellency and reducing water absorption in materials like concrete and masonry. |
| Adhesion Promoter | Enhances the adhesion of coatings, sealants, and adhesives to various substrates.[1] |
| Crosslinking Agent | Used in the synthesis of certain polymers to improve their mechanical properties and durability.[1] |
| Precursor for Xerogels | Can be used as a precursor in the sol-gel process to synthesize xerogels.[4] |
Surface Modification of Silica Nanoparticles
A key application of isobutyltrimethoxysilane is the hydrophobic modification of silica nanoparticles. This is particularly relevant in fields where the dispersion of nanoparticles in non-polar media is required.
Experimental Protocol: Surface Modification of Fused Silica
Materials:
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Fused silica slides
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Isobutyltrimethoxysilane
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Ethanol (anhydrous)
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Deionized water
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Acetic acid
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Toluene (anhydrous)
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Beakers, magnetic stirrer, and stir bars
-
Oven
Procedure:
-
Substrate Cleaning:
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Clean the fused silica slides by sonicating them in a sequence of deionized water, acetone, and finally ethanol for 15 minutes each.
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Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour to ensure a dry surface.
-
-
Preparation of Silane Solution:
-
Prepare a 2% (v/v) solution of isobutyltrimethoxysilane in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups.
-
Stir the solution for 1 hour to allow for hydrolysis to occur.
-
-
Surface Treatment:
-
Immerse the cleaned and dried fused silica slides in the prepared silane solution for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them thoroughly with ethanol to remove any unreacted silane.
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Cure the treated slides in an oven at 110°C for 30 minutes to promote the covalent bonding of the silane to the silica surface.
-
-
Characterization (Optional):
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The success of the surface modification can be verified by measuring the water contact angle on the treated surface. A significant increase in the contact angle indicates a successful hydrophobic modification.
-
Safety and Handling
Isobutyltrimethoxysilane is a flammable liquid and vapor. It can cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition and moisture.
Conclusion
Isobutyltrimethoxysilane is a valuable chemical intermediate with a diverse range of applications, primarily centered around its ability to act as a coupling agent and surface modifier. Its dual functionality, arising from its hydrolyzable methoxy groups and its organic isobutyl group, allows for the effective bridging of inorganic and organic materials. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for its effective utilization in research and industrial applications. The detailed protocols provided in this guide offer a practical framework for scientists and researchers to explore the potential of isobutyltrimethoxysilane in their respective fields.
References
- 1. CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents [patents.google.com]
- 2. Isobutyltrimethoxysilane | C7H18O3Si | CID 87622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
